Based on the reactivity of related imidazo[1,2-a]pyridine carboxylic acid derivatives, 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is expected to undergo various chemical reactions. The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions. [, ] The nitrogen atoms in the heterocyclic rings can also be involved in reactions such as alkylation and acylation. [] These reactions provide opportunities for functionalizing the molecule and synthesizing various derivatives with potentially enhanced biological activities.
The physical and chemical properties of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid have not been extensively investigated. Based on its structural features, it is likely to be a crystalline solid with limited solubility in water but improved solubility in organic solvents. The presence of the carboxylic acid group contributes to its acidity, while the nitrogen atoms in the heterocyclic rings influence its basicity. [] These properties could impact its pharmaceutical potential and its interactions with biological systems.
Anti-inflammatory Activity: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acids have been evaluated for anti-inflammatory activity. [] While the specific isomer under investigation differs from the target compound, it suggests that 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid could also possess anti-inflammatory properties.
Antibacterial and Analgesic Activities: Studies on β-lactam derivatives containing a 7-methylimidazo[1,2-a]pyridine-3-yl acetamide moiety have shown promising antibacterial and analgesic activities. [] These findings indicate the potential of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid as a scaffold for developing novel antibacterial and analgesic agents.
Inverse Agonists for RORγt: Triazolo- and imidazolopyridine derivatives have been developed as potent and selective inverse agonists for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor involved in inflammatory responses. [] Although the specific compound under study differs from the target molecule, it highlights the potential of imidazo[1,2-a]pyridine-based structures in targeting RORγt for treating autoimmune diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: